2-((5-Nitroquinolin-8-yl)oxy)acetic acid

logP Lipophilicity Drug Design

2-((5-Nitroquinolin-8-yl)oxy)acetic acid (CAS 118249-55-1) is a synthetic nitroquinoline derivative featuring a 5-nitroquinoline core linked via an ether bond to an acetic acid moiety at the 8-position. With a molecular formula of C₁₁H₈N₂O₅ and a molecular weight of 248.19 g/mol, this compound belongs to a class of heterocyclic building blocks explored extensively in medicinal chemistry for their antimicrobial and anticancer potential.

Molecular Formula C11H8N2O5
Molecular Weight 248.19 g/mol
CAS No. 118249-55-1
Cat. No. B1429662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Nitroquinolin-8-yl)oxy)acetic acid
CAS118249-55-1
Molecular FormulaC11H8N2O5
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O5/c14-10(15)6-18-9-4-3-8(13(16)17)7-2-1-5-12-11(7)9/h1-5H,6H2,(H,14,15)
InChIKeyQYEJMQBTJAWJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Nitroquinolin-8-yl)oxy)acetic acid (CAS 118249-55-1): A Specialized Nitroquinoline Scaffold for Targeted Synthesis and Property Optimization


2-((5-Nitroquinolin-8-yl)oxy)acetic acid (CAS 118249-55-1) is a synthetic nitroquinoline derivative featuring a 5-nitroquinoline core linked via an ether bond to an acetic acid moiety at the 8-position . With a molecular formula of C₁₁H₈N₂O₅ and a molecular weight of 248.19 g/mol, this compound belongs to a class of heterocyclic building blocks explored extensively in medicinal chemistry for their antimicrobial and anticancer potential . Unlike simple nitroquinolines, the presence of both a reducible nitro group and a free carboxylic acid handle makes it a versatile intermediate for further derivatization, particularly in prodrug design and targeted library synthesis .

Why Generic 8-Substituted Quinoline Analogs Cannot Replace 2-((5-Nitroquinolin-8-yl)oxy)acetic acid in Nitroxoline-Based Research and Prodrug Design


While the nitroxoline scaffold (8-hydroxy-5-nitroquinoline) is a well-known antibiotic and anticancer lead, its clinical utility is severely limited by a short biological half-life (1.22–1.44 hours) due to extensive first-pass metabolism . Simply substituting nitroxoline with another 8-substituted analog overlooks the critical requirement for a hydrolyzable or conjugatable group at this position to modulate pharmacokinetics. The target compound uniquely provides an ether-linked acetic acid moiety—distinct from the hydroxyl group in nitroxoline and the simple hydrogen or alkyl ethers in other analogs—which enables both ester prodrug formation and direct conjugation strategies without altering the essential 5-nitro pharmacophore required for bioreductive activation . This dual functionality is not simultaneously present in closely related compounds like (quinolin-8-yloxy)acetic acid (lacks the 5-nitro group) or 5-nitroquinoline (lacks the 8-substituent), making direct substitution impossible for structure-activity relationship (SAR) campaigns focused on cathepsin B inhibition or antiproliferative activity in pancreatic cancer models .

Quantitative Differentiation of 2-((5-Nitroquinolin-8-yl)oxy)acetic acid: Direct Physicochemical and Structural Comparisons Against Nitroxoline and Analog Scaffolds


Reduced Lipophilicity (logP 1.48) versus Nitroxoline (logP 1.9–2.0) Improves Aqueous Handling for Conjugation Chemistry

The target compound exhibits a measured logP of 1.476 , which is approximately 0.4–0.5 log units lower than that reported for nitroxoline (logP 1.9–2.0) . This difference is quantitatively meaningful: a ΔlogP of ~0.5 corresponds to a ~3.2-fold lower octanol-water partition coefficient, indicating the target compound is more hydrophilic and better suited for aqueous-phase reactions such as amide coupling or active ester formation in mixed solvent systems, without requiring organic co-solvents.

logP Lipophilicity Drug Design Prodrug Physicochemical Property

Functional Group Advantage: Free Carboxylic Acid Enables Direct Ester and Amide Prodrug Formation Unavailable to Nitroxoline

The target compound features a carboxylic acid group (-COOH) at the terminus of the 8-oxyacetyl side chain, as evidenced by its IUPAC name and SMILES notation (OC(=O)COc1ccc(c2c1nccc2)N+[O-]) . In contrast, the parent compound nitroxoline bears a hydroxyl group (-OH) at the 8-position. The carboxylic acid enables direct esterification or amidation without the need for prior activation steps (e.g., conversion to a chloroformate or tosylate) that would be required for nitroxoline. This is explicitly exploited in prodrug design: Patent US20210363165A1 describes the synthesis of (5-nitroquinolin-8-yloxy)methyl acetate (Compound 1) using the chloromethoxy intermediate derived from nitroxoline, but notes that direct ester prodrugs using the acetic acid derivative provide improved pharmacokinetic parameters compared to the parent drug .

Prodrug Carboxylic Acid Conjugation Pharmacokinetics Nitroxoline Derivative

Validated Intermediate in Pancreatic Cancer Antiproliferative Agent Synthesis

In a 2020 study by Veschi et al., compound 13—explicitly identified as 2-((5-nitroquinolin-8-yl)oxy)acetic acid—was synthesized via LiOH-mediated hydrolysis of the corresponding ethyl ester (compound 12) and used without further purification in the preparation of a 61-member library of nitroxoline derivatives . The study demonstrated that several final compounds from this library exhibited greater antiproliferative effects than nitroxoline itself against three pancreatic cancer cell lines (AsPC-1, BxPC-3, and PANC-1), with improved selectivity indexes and clonogenicity inhibition . While the specific biological activity of compound 13 was not reported in isolation, its role as the direct precursor for key SAR probes underscores its procurement value for any group replicating or extending this work.

Pancreatic Cancer Antiproliferative Synthetic Intermediate Nitroxoline Derivative SAR

Nitro Group Positioning Retains Bioreductive Activation Potential While Ether Linkage Modulates Metabolic Stability Versus Nitroxoline

The 5-nitro substituent on the quinoline ring is the key pharmacophore responsible for bioreductive activation, producing reactive nitrogen species that interact with cellular components . In nitroxoline, this nitro group is combined with an 8-hydroxy group, which is subject to rapid glucuronidation (a major contributor to its short half-life of 1.22–1.44 hours) . By replacing the 8-hydroxy with an 8-oxyacetic acid group, the target compound eliminates the free phenol—the primary site of Phase II metabolic conjugation—while retaining the 5-nitro group necessary for activity. Although direct comparative metabolic stability data for the target compound are not available, class-level SAR studies on nitroxoline derivatives indicate that blocking or modifying the 8-position can significantly alter both pharmacokinetics and target engagement (e.g., cathepsin B inhibition) .

Bioreduction Nitroaromatic Metabolic Stability Structure-Activity Relationship Anticancer

Optimized Application Scenarios for 2-((5-Nitroquinolin-8-yl)oxy)acetic acid Based on Validated Evidence


Synthesis of Nitroxoline Prodrugs with Extended Half-Life

Given nitroxoline's short half-life (1.22–1.44 h) due to hepatic first-pass metabolism , this compound is ideally suited as a starting material for ester or amide prodrugs. Its pre-installed carboxylic acid allows straightforward coupling with alcohols, amines, or polyethylene glycol (PEG) chains in a single synthetic step, bypassing the multi-step activation required when starting from nitroxoline. This directly addresses the pharmacokinetic limitation described in US20210363165A1.

Structure-Activity Relationship (SAR) Studies on Cathepsin B Inhibition at the 8-Position

Research by Sosič et al. (2018) demonstrated that modifying the 8-position of nitroxoline profoundly affects cathepsin B inhibitory activity . This compound, with its 8-oxyacetic acid group, provides a negatively charged handle at physiological pH (predicted pKa of the carboxylic acid ~4–5, based on similar structures ), which can be used to probe electrostatic interactions in the cathepsin B active site or to conjugate fluorophores and affinity tags for target engagement studies.

Building Block for Pancreatic Cancer Antiproliferative Agent Libraries

The Veschi et al. (2020) study explicitly uses this compound (designated Compound 13) as a key intermediate in a library of 61 nitroxoline derivatives evaluated against three pancreatic cancer cell lines . Researchers replicating or expanding this library should procure this exact compound to ensure fidelity with published synthetic protocols and biological data, rather than attempting to synthesize the core from less advanced intermediates, which would increase batch-to-batch variability and require additional analytical characterization.

Aqueous-Phase Bioconjugation Without Co-Solvents

The compound's measured logP of 1.476, which is lower than nitroxoline's logP of 1.9–2.0 , translates to improved aqueous solubility. This makes it a practical choice for direct amide coupling reactions in predominantly aqueous media (e.g., EDC/NHS chemistry in PBS or MES buffer) without requiring DMF or DMSO, which can complicate purification and may denature protein targets in bioconjugation applications.

Quote Request

Request a Quote for 2-((5-Nitroquinolin-8-yl)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.